Field: Medical Diagnostics
Application: PAH is extensively used in the medical field to assess renal plasma flow and kidney function.
Methods: PAH is administered intravenously and its concentration in the blood and urine is measured. This means that PAH is both filtered and secreted, being almost entirely removed from the bloodstream in a normal kidney.
Field: Pharmacokinetics
Application: 4-aminohippuric acid serves as a vital tool for studying drug excretion and renal clearance mechanisms.
Methods: In pharmacokinetic studies, PAH can be used to investigate the renal clearance of drugs.
Field: Biochemistry
Application: PAH is used in biochemical studies to understand compound interaction dynamics and metabolic pathways.
Methods: The methods of application in biochemical studies can vary widely depending on the specific research question.
Application: PAH is used for educational purposes, particularly in teaching students about renal function and pharmacokinetics.
Field: Pharmaceuticals
Application: PAH was given along with penicillin during World War II to prolong the time penicillin circulated in the blood.
4-Aminohippuric acid, also known as para-aminohippuric acid, is a derivative of hippuric acid characterized by the presence of an amino group at the para position of the aromatic ring. Its chemical formula is and it has a molar mass of approximately 194.19 g/mol. This compound is primarily utilized as a diagnostic agent in medical tests to measure renal plasma flow, making it essential in nephrology. Unlike many other organic compounds, 4-aminohippuric acid is not naturally synthesized in humans and must be administered intravenously for clinical use .
The primary biological role of 4-aminohippuric acid is its function in renal diagnostics. It is effectively filtered and secreted by the kidneys, allowing for accurate measurements of renal plasma flow. The renal extraction ratio of 4-aminohippuric acid in healthy individuals is approximately 0.92, indicating its efficiency in renal clearance compared to other substances like creatinine . Furthermore, it interacts with specific transporters in the kidney that facilitate the excretion of organic anions, enhancing its utility in pharmacokinetic studies .
4-Aminohippuric acid can be synthesized through several methods:
These synthetic routes allow for the production of 4-aminohippuric acid in laboratory settings for research and clinical applications .
The primary applications of 4-aminohippuric acid include:
Research has shown that 4-aminohippuric acid interacts with various transport systems within the kidneys, particularly those involved in the secretion of organic anions. These interactions are crucial for understanding drug metabolism and excretion processes. Studies indicate that it competes with other drugs for renal transporters, influencing their pharmacokinetics and therapeutic efficacy . Additionally, its role as a substrate for specific solute carriers highlights its importance in both basic and applied pharmacological research.
Several compounds share structural similarities with 4-aminohippuric acid, including:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Hippuric Acid | C9H9NO3 | Naturally occurring; lacks amino group |
Para-Aminobenzoic Acid | C7H9NO2 | Lacks glycine moiety; primarily used in drug synthesis |
Glycine | C2H5NO2 | Simplest amino acid; no aromatic structure |
Salicylic Acid | C7H6O3 | Contains a hydroxyl group; used as anti-inflammatory |
What sets 4-aminohippuric acid apart from these compounds is its dual functionality as both a diagnostic agent and a substrate for renal transporters, making it particularly valuable in clinical nephrology and pharmacological studies. Its ability to be filtered and secreted by the kidneys distinguishes it from other related compounds that do not possess this characteristic .
The solubility characteristics of 4-aminohippuric acid demonstrate its amphoteric nature and variable behavior across different solvent systems. The compound exhibits limited water solubility at approximately 3.0 mg/mL, corresponding to a molar concentration of 15.44 mM under standard conditions [3] [5]. This relatively low aqueous solubility is characteristic of compounds containing both aromatic and carboxylic acid functionalities.
In organic solvents, 4-aminohippuric acid demonstrates significantly enhanced solubility. The compound is highly soluble in dimethyl sulfoxide, achieving concentrations up to 37.0 mg/mL (190.5 mM) [3]. Ethanol solubility is considerably lower at 2.0 mg/mL (10.29 mM) [3] [5]. The compound shows good solubility in various organic solvents including alcohol, benzene, chloroform, and acetone [6] [5]. However, it demonstrates poor solubility in diethyl ether and is essentially insoluble in carbon tetrachloride [6] [5].
The partition coefficient behavior of 4-aminohippuric acid reflects its polar nature due to the presence of both amino and carboxylic acid functional groups. While specific octanol-water partition coefficient (log P) values were not definitively established in the literature reviewed, the solubility profile suggests a hydrophilic character with moderate lipophilicity [7] [8]. The compound's distribution between phases would be significantly influenced by pH conditions due to its ionizable groups.
Solvent | Solubility | Molar Concentration (mM) |
---|---|---|
Water | Slightly soluble (3 mg/mL) | 15.44 |
DMSO | Soluble (37 mg/mL) | 190.5 |
Ethanol | Sparingly soluble (2 mg/mL) | 10.29 |
Benzene | Soluble | Not specified |
Chloroform | Soluble | Not specified |
Acetone | Soluble | Not specified |
Diethyl ether | Practically insoluble | Not specified |
Carbon tetrachloride | Insoluble | Not specified |
4-Aminohippuric acid exhibits characteristic amphoteric behavior due to the presence of both amino and carboxylic acid functional groups. The compound possesses a reported pKa value of approximately 3.8, though this value carries some uncertainty in the literature [6]. This pKa value is consistent with carboxylic acid functionality, indicating that the compound will be predominantly ionized under physiological pH conditions.
The acid-base behavior manifests in the compound's pH-dependent solubility and chemical reactivity [9] [10]. At low pH values, the amino group becomes protonated while the carboxylic acid remains largely protonated, resulting in a net positive charge. As pH increases above the pKa, deprotonation of the carboxylic acid occurs, leading to zwitterionic species formation. At higher pH values, the compound exists predominantly as an anionic species.
A 20 g/L aqueous solution of 4-aminohippuric acid exhibits a pH range of 3.0-3.5 at 20°C [6], which is consistent with the weakly acidic nature of the compound. This pH range indicates that the carboxylic acid group is partially dissociated in concentrated aqueous solutions, contributing to the overall acidity of the solution.
The ionization behavior significantly affects the compound's pharmacokinetic properties and membrane permeability characteristics. The zwitterionic nature at physiological pH influences its interaction with biological membranes and transport proteins [11]. Understanding these acid-base properties is crucial for predicting the compound's behavior in different biological and chemical environments.
4-Aminohippuric acid demonstrates characteristic thermal behavior with a well-defined melting point range of 199-200°C, accompanied by decomposition [2] [6] [3]. This melting point with concurrent decomposition is typical for amino acid derivatives and compounds containing multiple functional groups that can undergo intramolecular reactions at elevated temperatures.
Thermal analysis studies using thermogravimetric analysis and differential scanning calorimetry have revealed that the compound remains stable up to approximately 300°C [12]. Beyond this temperature, significant thermal degradation occurs, characterized by mass loss events and endothermic transitions. The decomposition process involves complex pathways typical of organic compounds containing both amino and carboxylic acid functionalities [13] [14].
Stability studies conducted under accelerated conditions demonstrated that 4-aminohippuric acid maintains chemical integrity when stored at elevated temperatures for extended periods. Specifically, a 1% solution at pH 7 and injection formulations showed no significant degradation after one week of storage at 80°C [15]. Long-term stability investigations indicated no decrease in compound content or formation of degradation products over 12 months under appropriate storage conditions [15].
The compound exhibits excellent thermal stability under normal storage conditions, with recommended storage temperatures of 2-8°C [3] [5]. Under these conditions, a preliminary shelf life of 24 months has been established for pharmaceutical formulations [15]. The thermal degradation profile suggests that the compound can withstand moderate temperature excursions without significant chemical alteration, making it suitable for various industrial and pharmaceutical applications.
Thermal Parameter | Value/Description |
---|---|
Melting Point | 199-200°C (with decomposition) |
Decomposition Temperature | >300°C |
Stability at 80°C | Stable for 1 week |
Storage Temperature | 2-8°C |
Shelf Life | 24 months (preliminary) |
Flash Point | 266.6°C |
The thermal analysis data indicates that 4-aminohippuric acid follows typical decomposition patterns for amino acid derivatives, with initial dehydration events followed by more complex chemical transformations at higher temperatures [16] [17]. The endothermic nature of the decomposition suggests that energy input is required to break the molecular bonds, consistent with the compound's overall chemical stability.
High-performance liquid chromatography represents the most widely employed analytical technique for the quantitative determination of 4-aminohippuric acid in biological matrices. Multiple chromatographic approaches have been developed and validated for this compound, each offering distinct advantages for specific analytical requirements.
Reversed-Phase Chromatography
The most prevalent approach utilizes C18 reversed-phase columns with gradient elution systems. A highly effective method employs a C18 column operated at a flow rate of 1 milliliter per minute, utilizing a mobile phase consisting of 0.1% trifluoroacetic acid in deionized water (pH 2.2) and methanol in gradient configuration [1]. This system demonstrates excellent linearity over the concentration range of 5 to 40 micrograms per milliliter for 4-aminohippuric acid in both plasma and urine matrices. The method has been successfully validated for simultaneous determination of multiple compounds including iohexol, iothalamate, and N-acetyl-4-aminohippuric acid [1].
Ion-Pair Chromatography
An alternative approach utilizes paired ion reversed-phase high-performance liquid chromatography with C8 column chemistry. This method employs a mobile phase consisting of potassium phosphate buffer with dodecyl triethylammonium phosphate as the ion-pairing reagent, combined with 25% organic modifier and ultraviolet detection at 254 nanometers [2]. The method demonstrates excellent recovery rates of 97.79% for 4-aminohippuric acid and achieves a limit of quantification of 75.0 micrograms per milliliter. Within-day and between-day variations range from 1.84% to 10.36% for the compound across four concentration levels [2].
Hydrophilic Interaction Liquid Chromatography
A sophisticated approach utilizes hydrophilic interaction liquid chromatography coupled with electrospray ionization tandem mass spectrometry. This method employs a Cosmosil HILIC column with an isocratic mobile phase consisting of ammonium acetate buffer (20 millimolar) and acetonitrile (45:55, volume/volume) at a flow rate of 200 microliters per minute [3]. The detection is performed via multiple reaction monitoring with transitions monitored at mass-to-charge ratio 192.9 to 149.1 for 4-aminohippuric acid. This method achieves remarkable sensitivity with linear calibration curves over the concentration range of 0.2 to 100 milligrams per liter in human plasma and urine [3].
Ultra-High Performance Liquid Chromatography
Recent developments include ultra-high performance liquid chromatography coupled with tandem mass spectrometry methods. These approaches utilize Hypersil Gold aQ columns with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in methanol [4]. The method achieves excellent linearity with correlation coefficients ≥0.9973 and goodness of fit ≤6.17% over the concentration range of 0.25 to 90 micrograms per milliliter. The limit of quantification is established at 0.25 micrograms per milliliter for both iohexol and 4-aminohippuric acid [4].
Gas chromatography applications for 4-aminohippuric acid analysis are considerably more limited due to the compound's non-volatile nature and thermal instability. However, specialized derivatization procedures have been developed to enable gas chromatographic analysis.
Derivatization Strategies
The primary approach for gas chromatographic analysis involves chemical derivatization to enhance volatility. The compound requires transformation into volatile derivatives using agents such as trimethylsilyl or methylation reactions [5]. Specific conversion to methyl esters using 2 M hydrochloric acid in methanol at 80°C for 60 minutes represents a suitable derivatization procedure. This is followed by conversion to pentafluoropropionyl derivatives using pentafluoropropionic anhydride in ethyl acetate at 65°C for 30 minutes [6].
Analytical Parameters
Gas chromatographic analysis typically employs electron ionization at 70 electron volts with helium as the carrier gas at constant flow rates of 1.0 milliliter per minute. Temperature programming begins at 40°C for 0.5 minutes, then ramps to 210°C at 15°C per minute, followed by heating to 320°C at 35°C per minute. Detection is performed using flame ionization detectors or mass spectrometry in selected ion monitoring mode [6].
Limitations and Applications
While gas chromatography offers excellent separation capabilities, the requirement for derivatization limits its widespread application for 4-aminohippuric acid analysis. The technique finds specific utility in studying amino acid degradation products or in comprehensive metabolomic analyses where multiple derivatized compounds are analyzed simultaneously [5] [6].
Ultraviolet-visible spectroscopy provides essential information regarding the electronic structure and photophysical properties of 4-aminohippuric acid. Comprehensive spectroscopic investigations have been conducted using both experimental and theoretical approaches.
Electronic Absorption Characteristics
The ultraviolet absorption spectrum of 4-aminohippuric acid exhibits a characteristic absorption maximum at 283 nanometers, which corresponds to π→π* transitions involving the aromatic benzene ring system [7] [8]. The compound demonstrates solvent-dependent spectral behavior, with absorption spectra recorded in both ethanol and aqueous solutions showing slight variations in peak positions and intensities due to solvent effects [8].
Theoretical Analysis
Time-dependent density functional theory calculations using the B3LYP exchange-correlation functional with 6-311++G(d,p) basis set have been employed to predict electronic properties including frontier molecular energies, absorption wavelengths, and oscillator strengths [8]. These calculations successfully reproduce experimental absorption wavelengths and provide insight into the electronic transitions responsible for the observed spectral features.
Analytical Applications
The strong ultraviolet absorption at 283 nanometers makes this wavelength optimal for high-performance liquid chromatography detection systems. The molar absorptivity is sufficient to provide sensitive detection at microgram per milliliter concentrations, making ultraviolet detection practical for biological sample analysis [7] [9].
Nuclear magnetic resonance spectroscopy provides detailed structural information and has been extensively applied to characterize 4-aminohippuric acid in various solvent systems.
Proton Nuclear Magnetic Resonance
High-resolution 1H nuclear magnetic resonance spectra have been recorded at 600 megahertz in both deuterium oxide and deuterated dimethyl sulfoxide [10] [11]. In aqueous solution at pH 7.00 and 25°C, the compound exhibits characteristic chemical shifts corresponding to aromatic protons, the glycine methylene group, and exchangeable amino and carboxyl protons [10]. The spectrum demonstrates excellent resolution with well-separated signals enabling unambiguous assignment of all proton environments.
In deuterated dimethyl sulfoxide, the aromatic protons appear as characteristic doublets in the region of 7.5 to 8.4 parts per million, while the glycine methylene protons resonate at approximately 3.9 parts per million [11]. The amino group protons exhibit temperature and pH-dependent chemical shifts due to exchange phenomena and hydrogen bonding interactions.
Carbon-13 Nuclear Magnetic Resonance
Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule. Spectra have been recorded for both the free acid form and the sodium salt hydrate [12]. The carbonyl carbons of both the amide and carboxyl groups exhibit characteristic downfield chemical shifts, while the aromatic carbons appear in the typical aromatic region between 120 and 140 parts per million.
Structural Applications
Nuclear magnetic resonance spectroscopy serves as a definitive method for structural confirmation and purity assessment. The technique is particularly valuable for detecting impurities, degradation products, and for monitoring chemical modifications during synthetic procedures [10] [11] [13].
Mass spectrometry represents a powerful analytical tool for both qualitative identification and quantitative determination of 4-aminohippuric acid.
Ionization Methods
Electrospray ionization in positive ion mode represents the most commonly employed ionization technique for 4-aminohippuric acid analysis. Under these conditions, the compound typically forms protonated molecular ions at mass-to-charge ratio 195, corresponding to [M+H]+ [3] [14]. The ionization efficiency is enhanced in acidic mobile phases containing formic acid or trifluoroacetic acid.
Fragmentation Patterns
Tandem mass spectrometry reveals characteristic fragmentation patterns that provide structural confirmation and enable selective detection. The most abundant product ion occurs at mass-to-charge ratio 149, corresponding to loss of the carboxyl group (-COOH, 46 mass units) from the protonated molecular ion [3]. Additional fragment ions include mass-to-charge ratio 120, resulting from further loss of the amino group.
Multiple Reaction Monitoring
For quantitative applications, multiple reaction monitoring methods utilize the transition from mass-to-charge ratio 195 to 149 as the primary quantification channel, while the transition to mass-to-charge ratio 120 serves as a confirmation ion [3] [14]. This approach provides excellent selectivity and sensitivity for biological matrix analysis.
Method Performance
Mass spectrometric detection achieves remarkable sensitivity with limits of quantification typically in the range of 0.2 to 2.5 milligrams per liter depending on sample matrix and ionization conditions [3] [14]. The technique demonstrates excellent precision with relative standard deviations typically below 10% for both intra-day and inter-day measurements.
Electrochemical detection represents an emerging and highly sensitive approach for 4-aminohippuric acid determination, offering advantages including rapid analysis, cost-effectiveness, and potential for miniaturization.
Functionalized Carbon Nanotube Electrodes
A sophisticated electrochemical sensor has been developed utilizing functionalized multi-walled carbon nanotube modified glassy carbon electrodes. This approach enables simultaneous determination of 4-aminohippuric acid and uric acid through differential pulse voltammetry [15]. The functionalized carbon nanotubes provide enhanced electron transfer kinetics and increased effective surface area, resulting in improved sensitivity and selectivity compared to bare electrodes.
Portable Sensor Development
Nanocomposite-Based Sensors
Hydroxyapatite-titanium dioxide nanocomposite-based electrochemical sensors have been developed for simultaneous selective detection of 4-aminohippuric acid and uric acid [17]. These sensors demonstrate enhanced electrochemical activity due to the synergistic effects of the nanocomposite materials, providing improved sensitivity and selectivity for biomedical applications.
Metal-Organic Framework Sensors
An innovative approach utilizes graphene quantum dots decorated cobalt-hemin metal-organic frameworks for fluorescence-based detection [18] [19]. This system operates through an On-Off-On fluorescent mechanism, where the amino group of 4-aminohippuric acid readily donates an electron pair to cobalt ions, facilitating coordination bond formation. The interaction weakens the quenching effect between carboxyl-enriched graphene quantum dots and the metal-organic framework, resulting in fluorescence recovery or "Turn-On" behavior.
Analytical Performance
This fluorescence-based approach achieves a wide linear range of 20 to 400 nanograms per milliliter with a limit of detection of 2.75 nanograms per milliliter [18] [19]. The method demonstrates remarkable sensitivity and stability, making it highly suitable for renal function monitoring applications where 4-aminohippuric acid serves as a pivotal marker for effective renal plasma flow determination.
Polymer-Modified Electrodes
Electropolymerized 4-aminobenzoic acid-based sensors have been developed for enhanced electrochemical detection capabilities [20]. The electropolymerization process involves 30-fold potential scanning between -0.3 and 1.5 volts at 100 millivolts per second in 100 micromolar monomer solution in phosphate buffer at pH 7.0. This approach results in a 10.5-fold increase in effective surface area and a 17.2-fold lower electron transfer resistance compared to bare glassy carbon electrodes.
Enhanced Sensitivity
The polymer modification provides significant enhancement in electrochemical response, with 5.2-fold and 3.5-fold increases in oxidation currents for sunset yellow FCF and tartrazine, respectively, when compared to unmodified electrodes [20]. The enhanced performance results from the increased surface area and improved electron transfer characteristics of the polymer-modified electrode surface.
Optimization Parameters
Optimal electropolymerization conditions include potential scanning between -0.3 and 1.5 volts, with 30 scan cycles at a scan rate of 100 millivolts per second [20]. These conditions provide the best balance between polymer thickness, conductivity, and electrochemical activity for enhanced analytical performance.
Acute Toxic